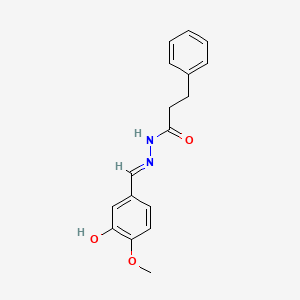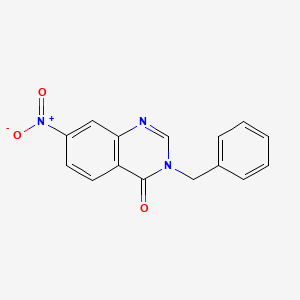
1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine, methyl, and nitro groups in the phenyl rings of this compound may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea typically involves the reaction of 3-fluoroaniline and 2-methyl-3-nitroaniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the thiourea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides, such as lithium aluminum hydride, are used for reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylthioureas.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. The presence of fluorine and nitro groups can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea
- 1-(3-Bromophenyl)-3-(2-methyl-3-nitrophenyl)thiourea
- 1-(3-Fluorophenyl)-3-(2-methyl-4-nitrophenyl)thiourea
Uniqueness
1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea is unique due to the specific arrangement of fluorine, methyl, and nitro groups on the phenyl rings. This unique structure may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-9-12(6-3-7-13(9)18(19)20)17-14(21)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRDGBPTPVEFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4-dibromo-6-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
![Methyl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]benzoate](/img/structure/B5874486.png)

![2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole](/img/structure/B5874497.png)
![[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B5874502.png)
![1-(2-fluorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine](/img/structure/B5874503.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![2-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(morpholin-4-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)


![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
